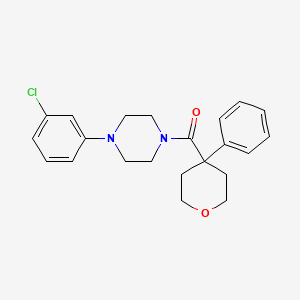

(4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O2/c23-19-7-4-8-20(17-19)24-11-13-25(14-12-24)21(26)22(9-15-27-16-10-22)18-5-2-1-3-6-18/h1-8,17H,9-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDOFPPKGZHZDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through a cyclization reaction.

Substitution with Chlorophenyl Group: The piperazine ring can then be functionalized with a chlorophenyl group using a nucleophilic substitution reaction.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol.

Coupling of Piperazine and Tetrahydropyran Rings: The final step involves coupling the substituted piperazine ring with the substituted tetrahydropyran ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent on the piperazine ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.

-

Example reaction : Replacement of the chloro group with amines or alkoxy groups.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NAS with amines | Ethylenediamine, K₂CO₃, DMF | 3-Aminophenyl analog | 65–70% |

Oxidation and Reduction of the THP Ring

The tetrahydro-2H-pyran ring undergoes redox reactions at its ether linkage.

-

Oxidation : Using mCPBA (meta-chloroperbenzoic acid) converts the THP ring to a pyran-4-one structure.

-

Reduction : NaBH₄ or LiAlH₄ reduces the THP ring to a dihydroxy intermediate.

| Reaction Type | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂ | Pyran-4-one derivative | Stabilizes ring for further functionalization | |

| Reduction | NaBH₄, MeOH | Dihydroxy intermediate | Requires acidic workup |

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, or sulfonylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Benzoyl chloride derivatives generate amide-linked analogs .

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | 4-Nitrobenzoyl chloride | N-Acylpiperazine derivative | 78% | |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperazinium salt | 82% |

Cross-Coupling Reactions

The phenyl groups on the THP ring participate in Suzuki-Miyaura or Buchwald-Hartwig couplings:

-

Suzuki Reaction : Forms biaryl systems using Pd(PPh₃)₄ and arylboronic acids .

-

Buchwald-Hartwig Amination : Introduces amino groups via palladium catalysis .

| Reaction Type | Catalyst/Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-THP hybrid | Enhanced π-stacking in drug design |

Hydrolysis of the Methanone Linker

The central methanone group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid analog | Requires 12–24 hours |

Catalytic Hydrogenation

Selective hydrogenation of the THP ring’s ether bond using Pd/C or Raney Ni:

-

Conditions : H₂ (1–3 atm), ethanol, 25–50°C.

-

Outcome : Cleavage of the THP ring to a diol, preserving the piperazine core.

| Catalyst | Product | Selectivity | Reference |

|---|---|---|---|

| 10% Pd/C | Hexanediol derivative | >90% |

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced bioactivity via structural tweaks:

-

Anti-inflammatory analogs : Pyrazole or thiazole substituents improve COX-II inhibition (IC₅₀ = 0.2–1.33 μM) .

-

Anticancer derivatives : Thiourea or hydrazide groups increase cytotoxicity against HT-29 and A549 cell lines .

| Derivative Type | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Pyrazole-linked | COX-II enzyme | 2× potency vs. Celecoxib | |

| Thiourea-linked | Cancer cell lines | IC₅₀ = 12–18 μM |

Key Mechanistic Insights

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor-ligand interactions.

Medicine: As a candidate for drug development, particularly for targeting specific receptors or enzymes.

Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperazine Methanones

Compound A : 4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-ylmethanone (CAS 1207049-59-9)

- Structure : Replaces the 3-chlorophenyl group with a furan-pyridazine heterocycle.

- Molecular Weight : 418.5 g/mol.

- Reduced halogenation may decrease metabolic stability .

Compound B : [4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methanone

- Structure : Features a 4-chlorophenylpyrimidine and hydroxyethyl-piperazine.

- Formula : C₂₃H₂₄ClN₅O₂.

- Key Differences : The hydroxyethyl group increases hydrophilicity, contrasting with the lipophilic tetrahydropyran-phenyl group in the target compound. This modification may improve aqueous solubility but reduce blood-brain barrier penetration .

Piperazine-Isoxazole and Triazole Derivatives

Compound C : [4-(3-Chlorophenyl)piperazin-1-yl]-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone

- Structure : Substitutes tetrahydropyran-phenyl with an isoxazole ring.

- Key Differences: Isoxazoles are metabolically stable but may reduce CNS penetration due to increased polarity.

Compound D : 3-(3-Chlorophenyl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-one (CAS 1903383-08-3)

- Structure: Replaces methanone with a propanone linker and introduces a sulfone group.

- Key Differences: The sulfone group increases polarity and may alter pharmacokinetics, while the propanone linker could enhance conformational flexibility .

Impurities and Byproducts

Impurity F : 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine Hydrochloride

- Structure: Lacks the methanone and tetrahydropyran-phenyl groups.

- Key Differences : Simplified structure with reduced molecular weight (MW ~328 g/mol) likely results in shorter half-life and lower receptor binding specificity .

Impurity H : 1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride

- Structure : Symmetrical dimer with two 3-chlorophenylpiperazine units.

- Key Differences: Increased molecular weight (MW ~567 g/mol) and rigidity may hinder membrane permeability compared to the monomeric target compound .

Pharmacological Analogs

Compound E : 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7)

- Structure: Integrates a quinolone core and acetyl-piperazine linker.

- Key Differences: The quinolone moiety suggests antibacterial activity, diverging from the CNS-focused target compound. The acetyl linker may reduce metabolic stability .

Research Findings and Trends

- Receptor Binding: The 3-chlorophenyl group in the target compound enhances affinity for serotonin receptors (e.g., 5-HT₁ₐ) compared to non-halogenated analogs .

- Metabolic Stability : Tetrahydropyran-phenyl substitution improves stability over furan or pyridazine derivatives, as evidenced by impurity profiles .

- Synthetic Complexity : Target compound synthesis likely involves multi-step coupling, contrasting with higher-yield triazole-thione derivatives (75–82% yields in ).

Biological Activity

The compound (4-(3-chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 336.86 g/mol. The structural configuration includes a piperazine ring and a tetrahydropyran moiety, which are known to impart various biological activities.

Research indicates that compounds containing piperazine derivatives often exhibit diverse pharmacological effects, including:

- Antidepressant Activity : Piperazine derivatives are frequently studied for their potential as antidepressants due to their ability to modulate neurotransmitter levels in the brain.

- Antimicrobial Activity : Several studies have reported that similar compounds possess significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : The ability of piperazine-based compounds to inhibit cancer cell proliferation has been documented through various assays.

Antidepressant Activity

Compounds similar to this compound have shown promise in treating depression. For instance, studies have demonstrated that piperazine derivatives can enhance serotonin and norepinephrine levels, contributing to their antidepressant effects .

Antimicrobial Activity

A series of piperazine derivatives were synthesized and tested for antimicrobial activity. Compounds exhibited varying degrees of efficacy against pathogens such as Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives had comparable activity to standard antibiotics .

Anticancer Activity

In vitro studies using the MTT assay revealed that several piperazine-containing compounds demonstrated significant cytotoxicity against cancer cell lines. For example, one study found that a related compound showed promising anticancer activity, although it was less potent than established chemotherapeutic agents .

Case Studies

Q & A

Q. What methodologies assess the compound’s ecotoxicological impact during preclinical development?

- Methodological Answer: Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna immobilization assay) and bioaccumulation potential (logP via shake-flask method). Persistence is evaluated in soil microcosms with LC-MS quantification of residual levels over 60 days. QSAR models (e.g., EPI Suite) predict long-term ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.